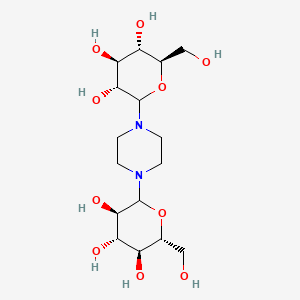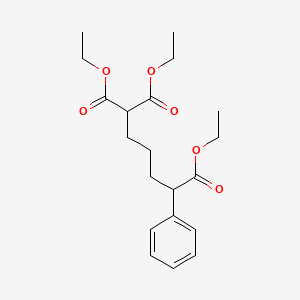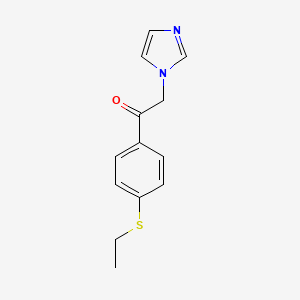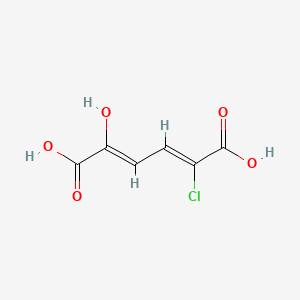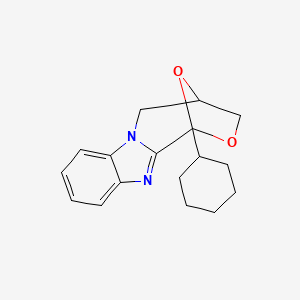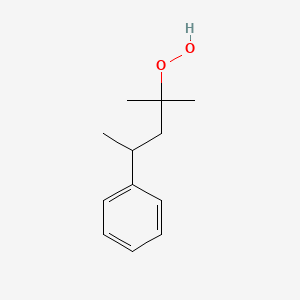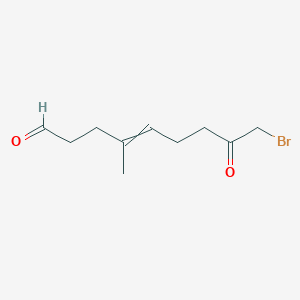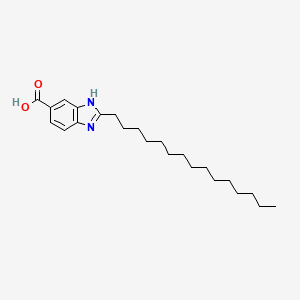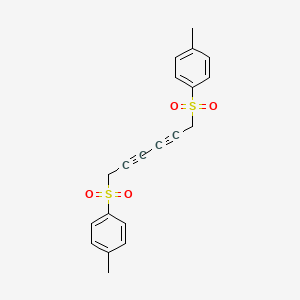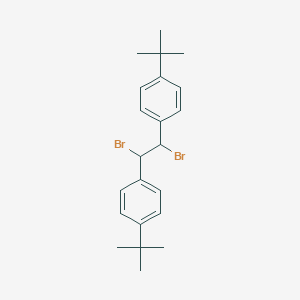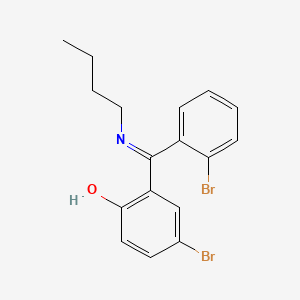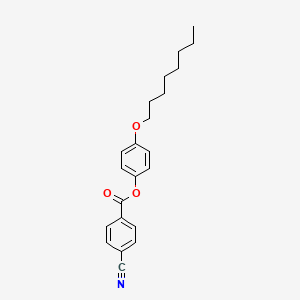
4-(Octyloxy)phenyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)phenyl 4-cyanobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a cyanobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(octyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted esters or ethers.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Primary amines or reduced aromatic compounds.
Scientific Research Applications
4-(Octyloxy)phenyl 4-cyanobenzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystalline materials due to its ability to form ordered structures.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular membranes or proteins, leading to changes in cellular functions. The cyanobenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the octyloxy group, resulting in different physical and chemical properties.
4-(Hexyloxy)phenyl 4-cyanobenzoate: Similar structure but with a shorter alkoxy chain, affecting its solubility and liquid crystalline behavior.
4-(Decyloxy)phenyl 4-cyanobenzoate: Longer alkoxy chain, which may enhance its hydrophobicity and influence its self-assembly properties.
Uniqueness
4-(Octyloxy)phenyl 4-cyanobenzoate is unique due to its specific alkoxy chain length, which provides a balance between hydrophobicity and flexibility. This balance is crucial for its applications in liquid crystalline materials and other advanced materials .
Properties
CAS No. |
77463-56-0 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(4-octoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C22H25NO3/c1-2-3-4-5-6-7-16-25-20-12-14-21(15-13-20)26-22(24)19-10-8-18(17-23)9-11-19/h8-15H,2-7,16H2,1H3 |
InChI Key |
ABLKKXSRQGJSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


